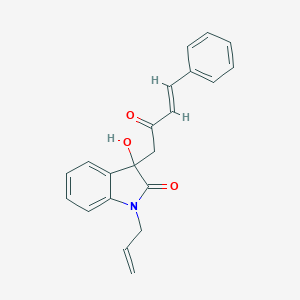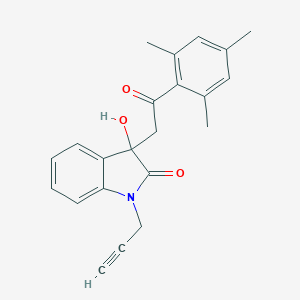![molecular formula C25H23NO3 B214725 1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BEO, and it is a derivative of indole-2-one. BEO has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
BEO has been shown to have potential applications in scientific research, particularly in the fields of cancer research and neuroscience. In cancer research, BEO has been shown to inhibit the growth of cancer cells in vitro and in vivo. BEO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, BEO has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of BEO is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BEO has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. BEO has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BEO has been shown to have a variety of biochemical and physiological effects. In cancer cells, BEO has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes and signaling pathways. In neuronal cells, BEO has been shown to have neuroprotective effects and may improve cognitive function. BEO has also been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
BEO has several advantages for use in lab experiments. It is relatively easy to synthesize using various methods, and it has been shown to have potential applications in cancer research and neuroscience. However, there are also limitations to its use. BEO is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. Further research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on BEO. One area of research is to further investigate its mechanism of action and physiological effects. Another area of research is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing BEO. Overall, BEO has the potential to be a valuable tool for scientific research, and further research is needed to fully understand its potential applications and limitations.
合成方法
BEO can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Each of these methods has its advantages and disadvantages, and the choice of method will depend on the specific application.
属性
产品名称 |
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C25H23NO3 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C25H23NO3/c1-2-18-12-14-20(15-13-18)23(27)16-25(29)21-10-6-7-11-22(21)26(24(25)28)17-19-8-4-3-5-9-19/h3-15,29H,2,16-17H2,1H3 |
InChI 键 |
WZLASGZMYAWJAC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)


![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214667.png)